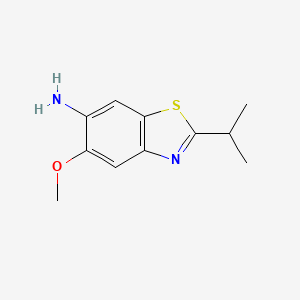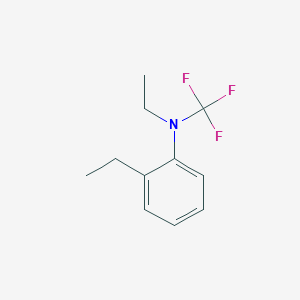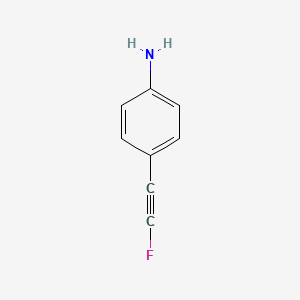
4-(Fluoroethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Fluoroethynyl)aniline is an organofluorine compound characterized by the presence of a fluoroethynyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrofluorobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.
Fluoroethynylation: The amino group is then subjected to fluoroethynylation using a suitable reagent like ethynyl fluoride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale hydrogenation of 4-nitrofluorobenzene.
Continuous Flow Reactors: Use of continuous flow reactors for the fluoroethynylation step to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 4-(Fluoroethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the fluoroethynyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Modified aniline derivatives.
Substitution Products: Various substituted aniline derivatives depending on the reagents used.
科学研究应用
4-(Fluoroethynyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(Fluoroethynyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
4-Fluoroaniline: Shares the fluoro group but lacks the ethynyl group.
4-Ethynylaniline: Contains the ethynyl group but lacks the fluoro group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoroethynyl group.
Uniqueness: 4-(Fluoroethynyl)aniline is unique due to the presence of both fluoro and ethynyl groups, which impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
443129-77-9 |
|---|---|
分子式 |
C8H6FN |
分子量 |
135.14 g/mol |
IUPAC 名称 |
4-(2-fluoroethynyl)aniline |
InChI |
InChI=1S/C8H6FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,10H2 |
InChI 键 |
CYELPVIHKYPWJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CF)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


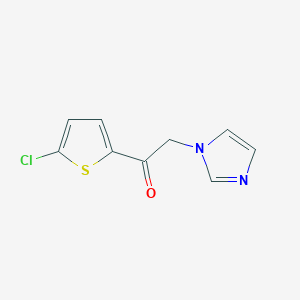
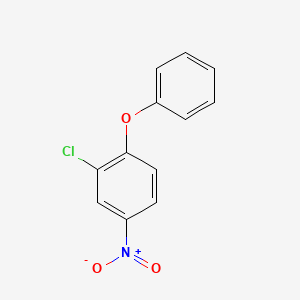
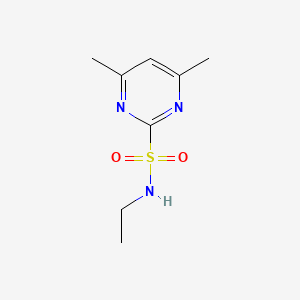
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
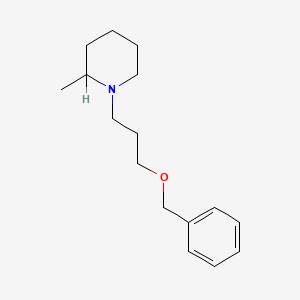
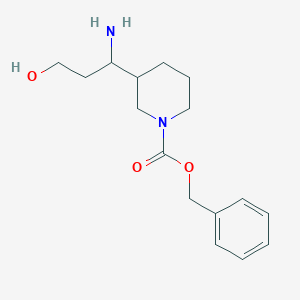
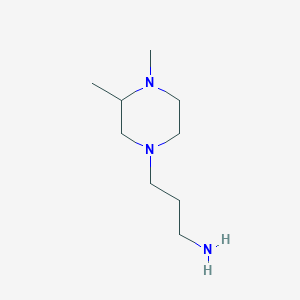
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
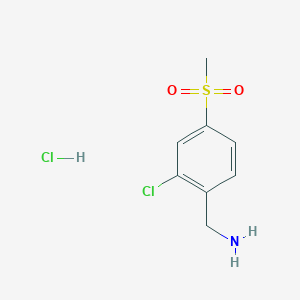
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
